molecular formula C7H10N4O2 B3380035 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1803611-98-4

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B3380035
CAS No.: 1803611-98-4
M. Wt: 182.18
InChI Key: JFQNURHEPZHBEY-UHFFFAOYSA-N
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Description

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound belonging to the triazolo[4,5-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding carboxylic acid derivative.

  • Reduction: : Reducing the triazole ring or other functional groups.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its triazole ring can interact with various biomolecules, making it useful in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The triazole ring is known for its antimicrobial properties, so this compound might be investigated for use in treating infections.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid

  • 3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

  • 3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid

Uniqueness

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This compound's methyl group at the 3-position differentiates it from similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h4,8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQNURHEPZHBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CCN2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 3
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 4
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 5
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 6
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

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